4'-Carboethoxy-3,3-dimethylbutyrophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

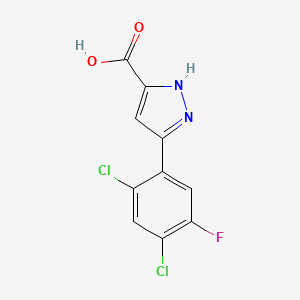

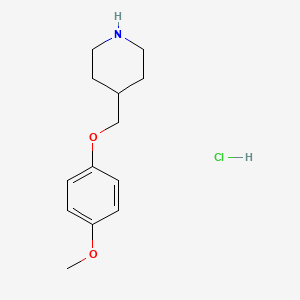

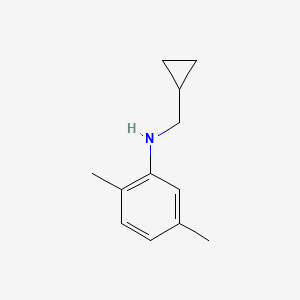

4’-Carboethoxy-3,3-dimethylbutyrophenone is a chemical compound with the molecular formula C15H20O3 . It is not intended for human or veterinary use and is primarily used for research purposes.

Molecular Structure Analysis

The molecular structure of 4’-Carboethoxy-3,3-dimethylbutyrophenone is represented by the formula C15H20O3 . The InChI code for this compound is 1S/C15H20O3/c1-5-18-14(17)12-8-6-7-11(9-12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3 .Physical And Chemical Properties Analysis

The molecular weight of 4’-Carboethoxy-3,3-dimethylbutyrophenone is 248.32 g/mol . The density of this compound is 1.028g/cm3, and it has a boiling point of 356.8ºC at 760 mmHg . The physical form of this compound is described as colorless to light yellow oil .Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

Synthesis and Anticancer Activity : The synthesis of derivatives related to 4'-Carboethoxy-3,3-dimethylbutyrophenone and their evaluation for anticancer activity has been a subject of study. For instance, compounds synthesized for their potential cytotoxic activities against colon and breast cancer cell lines demonstrated some degree of activity, although generally low compared to standards. One compound showed moderate MRP1 inhibitory action, suggesting potential in overcoming multidrug resistance in cancer treatment (Amgoth et al., 2012).

Reactivity and Selectivity in Synthesis : Research into the reactivity and selectivity of C-silylated glycosyl donors, which can be derived from similar structural frameworks, revealed that the presence of certain substituents significantly influences synthetic outcomes, thus affecting the development of novel compounds for various applications (Pedersen & Pedersen, 2020).

Organic Synthesis Techniques

Formation of Pyrones from Allene Carboxylates : Research demonstrated the synthetic utility of allene carboxylates, akin to 4'-Carboethoxy-3,3-dimethylbutyrophenone, in forming substituted pyrones, highlighting a method with potential applications in organic synthesis and material science (Jung & Novack, 2005).

Michael Reaction Applications : Studies on the Michael reaction of similar compounds have provided insights into synthesizing complex organic molecules, which could have implications in drug development and the synthesis of biologically active compounds (Cheng, Bowman, & Legoff, 1976).

Metabolism and Pharmacological Evaluation

Metabolism and Excretion Studies : Investigations into the metabolism and excretion of structurally related compounds in animal models have helped understand their pharmacokinetics, crucial for drug development and safety assessment (Inoue et al., 1985).

Inhibitors of Inflammatory Mediators : Research into compounds with similar structural features has led to the discovery of inhibitors of inflammatory mediators, providing a potential pathway for developing new anti-inflammatory drugs (Ballesteros et al., 1995).

Eigenschaften

IUPAC Name |

ethyl 4-(3,3-dimethylbutanoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-5-18-14(17)12-8-6-11(7-9-12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBXAIYZYVMNNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642382 |

Source

|

| Record name | Ethyl 4-(3,3-dimethylbutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Carboethoxy-3,3-dimethylbutyrophenone | |

CAS RN |

684271-10-1 |

Source

|

| Record name | Ethyl 4-(3,3-dimethylbutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1324581.png)

![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)

![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)